molecular formula C23H29NO B259182 1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol

1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol

Cat. No.: B259182
M. Wt: 335.5 g/mol
InChI Key: GZUDNCQEOHGFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol is a complex organic compound featuring a cyclopropyl group, a phenyl group, and a piperidinyl group

Preparation Methods

The synthesis of 1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol typically involves multiple steps, including the formation of the cyclopropyl and phenyl groups, followed by the introduction of the piperidinyl group. Common synthetic routes may involve:

    Grignard Reactions: Utilizing phenylmagnesium bromide and cyclopropyl bromide to form the intermediate compounds.

    Reduction Reactions: Employing reducing agents such as lithium aluminum hydride to reduce ketones or aldehydes to alcohols.

    Substitution Reactions: Introducing the piperidinyl group through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways and potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The cyclopropyl and piperidinyl groups play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol can be compared with similar compounds such as:

    1-(4-Methylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Differing by the presence of a methyl group instead of a cyclopropyl group.

    1-(4-Fluorophenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Featuring a fluorine atom instead of a cyclopropyl group.

    1-(4-Chlorophenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Containing a chlorine atom in place of the cyclopropyl group.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C23H29NO/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2

InChI Key

GZUDNCQEOHGFEE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O

Origin of Product

United States

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